2,2'-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol
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Overview
Description
2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentane backbone with azanylylidene and methanylylidene groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol involves its interaction with specific molecular targets and pathways. The compound’s azanylylidene and methanylylidene groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((Propane-1,3-diylbis(azanylylidene))bis(methanylylidene))diphenol
- 2,2’-((Cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol
- 2,2’-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol
Uniqueness
2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol stands out due to its specific pentane backbone, which imparts unique steric and electronic properties
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[3-[(2-hydroxyphenyl)methylideneamino]pentan-2-yliminomethyl]phenol |
InChI |
InChI=1S/C19H22N2O2/c1-3-17(21-13-16-9-5-7-11-19(16)23)14(2)20-12-15-8-4-6-10-18(15)22/h4-14,17,22-23H,3H2,1-2H3 |
InChI Key |
OSXSPUMJAIXZEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)N=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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